

Autogramin-2: A Novel Allosteric SHP2 Inhibitor for KRAS-Mutant Cancers

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Compound of Interest

Compound Name: Autogramin-2

Cat. No.: B1192183

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Abstract: The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node and a compelling therapeutic target in oncology.[1][2] It plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[3][4][5] **Autogramin-2** is a novel, potent, and selective allosteric inhibitor of SHP2. This document details the discovery, mechanism of action, and preclinical development of **Autogramin-2**, a promising therapeutic agent for cancers driven by KRAS mutations.[6][7] By binding to a unique allosteric pocket, **Autogramin-2** locks SHP2 in an inactive conformation, preventing its function and suppressing downstream signaling.[8][9] This whitepaper provides a comprehensive overview of the quantitative data, experimental protocols, and key preclinical findings that form the basis for the ongoing clinical investigation of **Autogramin-2**.

Introduction: The Role of SHP2 in Oncology

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that is essential for signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[6][7] It is a key positive regulator of the RAS/MAPK cascade.[3] For decades, SHP2 was considered "undruggable" due to the challenging nature of designing selective inhibitors against its catalytic site.[1][2]

The advent of allosteric inhibitors, which bind to a pocket distinct from the active site, has revolutionized SHP2-targeted therapy.[1][3] These inhibitors stabilize the autoinhibited conformation of SHP2, preventing its activation and offering high selectivity over other phosphatases.[1] SHP2's role is particularly critical in KRAS-mutant cancers, where it is

required for maximal activation of oncogenic signaling pathways.[6][7] Furthermore, SHP2 inhibition has been shown to modulate the tumor microenvironment, promoting anti-tumor immunity.[10] This dual mechanism of action—directly inhibiting tumor cell growth and enhancing immune responses—makes SHP2 an exceptionally promising target for cancer therapy.[5][8][10]

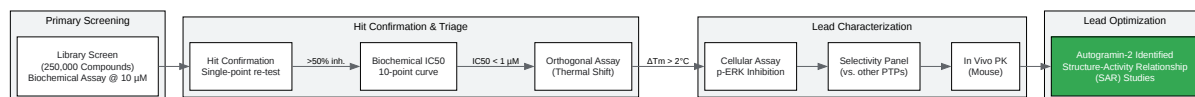
Autogramin-2 was discovered through a high-throughput screening campaign designed to identify novel allosteric SHP2 inhibitors with superior potency and drug-like properties.

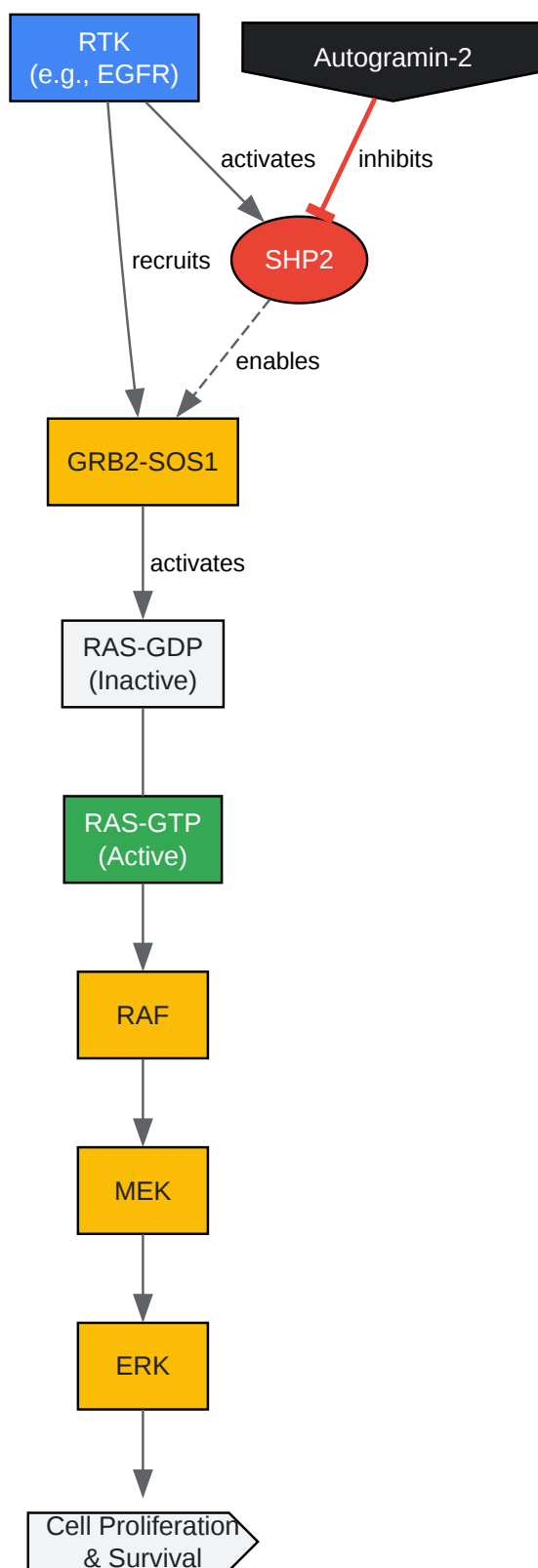
Discovery and Lead Optimization

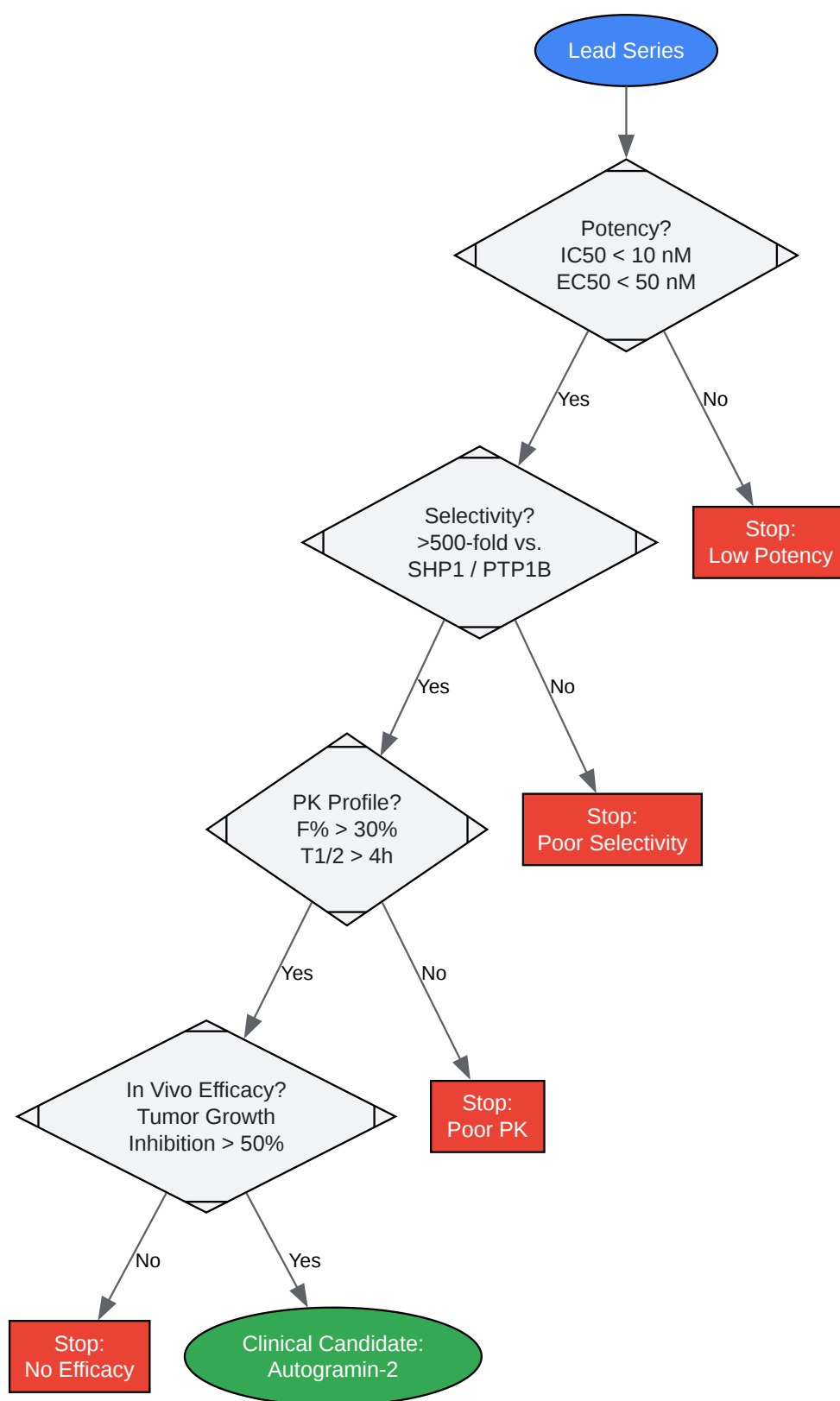
The discovery of **Autogramin-2** began with a high-throughput screen of a proprietary compound library. The screening cascade was designed to identify potent and selective allosteric inhibitors.

High-Throughput Screening (HTS) Cascade

The workflow for the discovery of **Autogramin-2** followed a multi-step, rigorous validation process to minimize false positives and select candidates with the most promising therapeutic profiles.







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